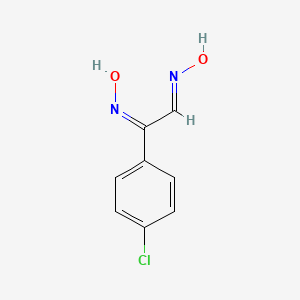

(1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

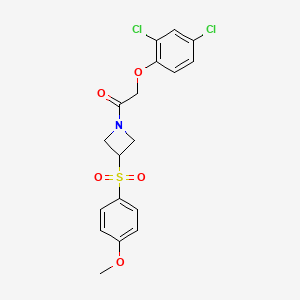

“(1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime” is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives . It is also known by other names such as alpha-Phenyldioxime, Glyoxal, phenyl-, dioxime, Glyoxime, phenyl-, and Phenylglyoxime .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand having nitrogen, oxygen, sulfur donor atoms was synthesized by the reaction between thiocarbohydrazide and isonitrosopropiophenone . The ligand was synthesized in a 1:1 molar proportion using ethanol as a solvent . The ligand and its metal complexes were characterized using various physicochemical techniques such as elemental analysis, spectral and magnetic measurements, and electrical conductivity measurements .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C8H8N2O2 . The compound exists as the Z-amide tautomer .Chemical Reactions Analysis

The free NH2 group of this ligand is reactive and may be condensed with aldehydes and ketones yielding new and interesting set of ligands . The ligand and its metal complexes show interesting features of coordination structure .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 197.24 g/mol . The exact mass is 197.084064 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Extraction and Synthesis Applications

Copper Extraction : Oximes such as 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes have been synthesized and utilized for the extraction of copper from acidic solutions. These compounds, due to their spectral properties and ability to form complexes with copper ions, demonstrate superior extraction capabilities compared to other derivatives (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Synthesis of Thiadiazoles : Research has shown the ability of 1-aryl-2,2-dihalogenoethanone oximes to react with tetrasulfur tetranitride to produce 3-aryl-4-halogeno-1,2,5-thiadiazoles, offering a general method for thiadiazole synthesis (Yoon, Cho, & Kim, 1998).

Degradation Processes

Organophosphate Degradation : The oxime 2-(hydroxyimino)-N-phenyl-acetamide has demonstrated significant rate enhancements in the dephosphorylation reactions of organophosphates, suggesting its potential use for the degradation of toxic organophosphate compounds (Manfredi et al., 2016).

DDT Degradation : Alcaligenes eutrophus A5 has been shown to biotransform 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) through oxidative processes, yielding 4-chlorobenzoic acid as a major stable intermediate, demonstrating the microbial degradation capabilities of complex organic pollutants (Nadeau et al., 1994).

Chemical Reactions and Intermediates

Antifungal Agent Synthesis : The synthesis and characterization of compounds similar to (1E,2Z)-(4-Chlorophenyl)(hydroxyimino)ethanal oxime, such as (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, have been reported, highlighting their importance as intermediates for developing antifungal agents (Attia et al., 2013).

Sarin and Diethylchlorophosphate Degradation : Alumina-supported oximes have been synthesized for the degradation of sarin (GB) and diethylchlorophosphate (DEClP), showcasing their efficiency in neutralizing chemical warfare agents through rapid reaction kinetics (Verma et al., 2013).

Eigenschaften

IUPAC Name |

(NZ)-N-[(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)8(11-13)5-10-12/h1-5,12-13H/b10-5+,11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOOHWMFLNMYGF-TVNUJMIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)

![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)

![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)

![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)